molecular formula C18H18ClN5O3S3 B11412134 5-chloro-N-{5-[(2-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(propylsulfonyl)pyrimidine-4-carboxamide

5-chloro-N-{5-[(2-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(propylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11412134
M. Wt: 484.0 g/mol
InChI Key: FEZKQNYNCBKFCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-CHLORO-N-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Properties

Molecular Formula

C18H18ClN5O3S3

Molecular Weight

484.0 g/mol

IUPAC Name

5-chloro-N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-propylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C18H18ClN5O3S3/c1-3-8-30(26,27)17-20-9-13(19)14(21-17)15(25)22-16-23-24-18(29-16)28-10-12-7-5-4-6-11(12)2/h4-7,9H,3,8,10H2,1-2H3,(H,22,23,25)

InChI Key

FEZKQNYNCBKFCJ-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. The key steps may include:

  • Formation of the thiadiazole ring through cyclization reactions.
  • Introduction of the sulfonyl group via sulfonation reactions.
  • Coupling reactions to attach the pyrimidine and carboxamide moieties.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of catalysts to enhance reaction rates.
  • Control of temperature and pressure to favor desired reaction pathways.
  • Purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorine atom in the pyrimidine ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

  • Oxidation products: Sulfoxides, sulfones.
  • Reduction products: Sulfides.
  • Substitution products: Various substituted pyrimidines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of this compound may involve interaction with specific molecular targets such as enzymes or receptors. The pathways involved could include:

  • Inhibition of enzyme activity.
  • Modulation of receptor signaling.
  • Interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-CHLORO-N-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(METHANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE
  • 5-CHLORO-N-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(ETHANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE

Uniqueness

The unique structural features of 5-CHLORO-N-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE, such as the specific arrangement of functional groups, contribute to its distinct chemical and biological properties.

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